[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin
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Overview
Description
D[D-3-Pal2]AVP, also known as D[D-3-Pal2]Arginine Vasopressin, is a synthetic analogue of arginine vasopressin. Arginine vasopressin is a naturally occurring peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. D[D-3-Pal2]AVP is designed to mimic the effects of arginine vasopressin with enhanced stability and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D[D-3-Pal2]AVP involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin through a covalent bond.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, protected at its amine group, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, and the deprotection steps often use trifluoroacetic acid .
Industrial Production Methods
Industrial production of D[D-3-Pal2]AVP follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and high-performance liquid chromatography is used for purification. The scalability of solid-phase peptide synthesis makes it suitable for industrial production .
Chemical Reactions Analysis
Types of Reactions
D[D-3-Pal2]AVP can undergo various chemical reactions, including:
Oxidation: The sulfur-containing amino acids in the peptide can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups to disulfides.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine can reduce disulfide bonds.
Substitution: Amino acid substitution is typically performed during the peptide synthesis process using protected amino acids and coupling reagents.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
D[D-3-Pal2]AVP has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on water retention and vasoconstriction mechanisms.
Medicine: Investigated for its potential therapeutic applications in conditions related to water retention and blood pressure regulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
D[D-3-Pal2]AVP exerts its effects by binding to vasopressin receptors in the body. These receptors are G-protein-coupled receptors that activate intracellular signaling pathways upon ligand binding. The primary molecular targets are the V1a, V1b, and V2 receptors:
V1a Receptors: Mediate vasoconstriction and increase blood pressure.
V1b Receptors: Involved in the regulation of the hypothalamic-pituitary-adrenal axis.
Comparison with Similar Compounds
Similar Compounds
Desmopressin: A synthetic analogue of arginine vasopressin with enhanced antidiuretic potency and fewer pressor effects.
[D-Arg8]Vasopressin: Another synthetic analogue with modifications to improve stability and receptor selectivity.
Uniqueness
D[D-3-Pal2]AVP is unique due to its specific modifications, which enhance its stability and receptor selectivity compared to other analogues. The presence of the D-3-Pal2 residue provides increased resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
136105-89-0 |
---|---|
Molecular Formula |
C45H63N15O11S2 |
Molecular Weight |
1054.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C45H63N15O11S2/c46-34(61)13-12-28-39(66)58-31(21-35(47)62)42(69)59-32(44(71)60-17-6-11-33(60)43(70)56-27(10-5-16-52-45(49)50)38(65)53-23-36(48)63)24-73-72-18-14-37(64)54-29(20-26-9-4-15-51-22-26)40(67)57-30(41(68)55-28)19-25-7-2-1-3-8-25/h1-4,7-9,15,22,27-33H,5-6,10-14,16-21,23-24H2,(H2,46,61)(H2,47,62)(H2,48,63)(H,53,65)(H,54,64)(H,55,68)(H,56,70)(H,57,67)(H,58,66)(H,59,69)(H4,49,50,52)/t27-,28-,29+,30-,31-,32-,33-/m0/s1 |
InChI Key |
KEAHYTRPVNOHKL-ZHFJCBJKSA-N |
SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CSSCCC(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CN=CC=C4)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |
sequence |
CXFQNCPRG |
Synonyms |
1-deamino-3-(3'-pyridyl)-2-Ala-argipressin argipressin, 1-deamino-3-(3'-pyridyl)-Ala(2)- argipressin, 1-deamino-3-(3'-pyridyl)alanine(2)- d(D-3-Pal)VP |
Origin of Product |
United States |
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